molecular formula C14H21NO3 B587558 2-[(2-Ethoxyphenoxy)methyl]-4-methylmorpholine CAS No. 48173-47-3

2-[(2-Ethoxyphenoxy)methyl]-4-methylmorpholine

Cat. No. B587558
CAS RN: 48173-47-3
M. Wt: 251.326
InChI Key: VZKFJMVFJRJATA-UHFFFAOYSA-N
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Description

“2-[(2-Ethoxyphenoxy)methyl]-4-methylmorpholine” is also known as Viloxazine . It is a bicyclic antidepressant morpholine derivative that inhibits the reuptake of norepinephrine . The molecular formula is C13H19NO3 and the molecular weight is 237.2949 .


Synthesis Analysis

The synthesis of “2-[(2-Ethoxyphenoxy)methyl]-4-methylmorpholine” involves a reaction that yields a solid product known as 2-(o-ethoxyphenoxymethyl) morpholine hydrochloride .


Molecular Structure Analysis

The IUPAC Standard InChI for this compound is InChI=1S/C13H19NO3/c1-2-15-12-5-3-4-6-13(12)17-10-11-9-14-7-8-16-11/h3-6,11,14H,2,7-10H2,1H3 . This structure is also available as a 2d Mol file .

Mechanism of Action

Viloxazine, or “2-[(2-Ethoxyphenoxy)methyl]-4-methylmorpholine”, acts as a norepinephrine–dopamine reuptake inhibitor . It is also known to up-regulate GABA B receptors in the frontal cortex .

Safety and Hazards

The compound is classified as having acute toxicity, and is harmful if swallowed . It’s important to handle it with care, avoiding ingestion and contact with skin and eyes .

properties

IUPAC Name

2-[(2-ethoxyphenoxy)methyl]-4-methylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-3-16-13-6-4-5-7-14(13)18-11-12-10-15(2)8-9-17-12/h4-7,12H,3,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZKFJMVFJRJATA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCC2CN(CCO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50703852
Record name 2-[(2-Ethoxyphenoxy)methyl]-4-methylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50703852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Ethoxyphenoxy)methyl]-4-methylmorpholine

CAS RN

48173-47-3
Record name 2-[(2-Ethoxyphenoxy)methyl]-4-methylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50703852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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